N-(5-chloro-2-methoxyphenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrrolidine ring, a pyrimidine moiety, and a chlorinated methoxyphenyl group. Its distinct molecular configuration makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with an appropriate leaving group on the pyrrolidine ring.
Attachment of the Chlorinated Methoxyphenyl Group: The final step involves the coupling of the chlorinated methoxyphenyl group to the pyrrolidine-pyrimidine intermediate. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts, solvents, and reaction temperatures. Additionally, continuous flow chemistry may be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as the nitro group or carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often utilized in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, such as proteins and nucleic acids. It may serve as a probe to investigate cellular processes and mechanisms.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be evaluated for its efficacy in treating various diseases and conditions.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of a particular enzyme, thereby affecting a metabolic pathway or signaling cascade. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
N-(5-chloro-2-methoxyphenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-(5-chloro-2-methoxyphenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate: This compound has a similar structure but differs in the functional group attached to the pyrrolidine ring.
N-(5-chloro-2-methoxyphenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-sulfonamide: This compound contains a sulfonamide group instead of a carboxamide group, which may result in different chemical and biological properties.
N-(5-chloro-2-methoxyphenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-phosphonate: The presence of a phosphonate group in this compound can lead to distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and molecular architecture, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-23-14-3-2-11(17)8-13(14)20-16(22)21-7-5-12(9-21)24-15-4-6-18-10-19-15/h2-4,6,8,10,12H,5,7,9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRMZTAXNXLBPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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